molecular formula C7H5ClO3 B1223548 3-Chloro-4,5-dihydroxybenzaldehyde CAS No. 34098-18-5

3-Chloro-4,5-dihydroxybenzaldehyde

Cat. No. B1223548
CAS RN: 34098-18-5
M. Wt: 172.56 g/mol
InChI Key: RNNPYEYJHJEDLU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroxybenzaldehyde, a closely related compound, can involve the condensation of catechol with glyoxylic acid in an aqueous alkaline medium, followed by oxidation and decarboxylation steps. Optimal conditions for these reactions have been identified to achieve high yield and purity (Červený et al., 1996). Similarly, the introduction of a chlorine atom to obtain 3-Chloro-4,5-dihydroxybenzaldehyde would follow analogous pathways, possibly requiring halogenation reactions.

Molecular Structure Analysis

The molecular structure of chlorinated dihydroxybenzaldehydes has been extensively studied using NMR spectroscopy. These studies reveal the electronic effects of the chlorine atom and hydroxyl groups on the aromatic ring, impacting the chemical shift values observed in 1H, 13C, and 17O NMR spectra. Such analyses provide insight into the compound's electronic structure and the nature of its substituents (Kolehmainen et al., 1995).

Chemical Reactions and Properties

Chlorinated dihydroxybenzaldehydes participate in various chemical reactions, including condensations, oxidations, and the formation of complexes. These reactions are significantly influenced by the presence of the chlorine atom and hydroxyl groups, which can act as directing groups in chemical transformations and impact the compound's reactivity towards different reagents (Kokubo et al., 1999).

Physical Properties Analysis

The physical properties of chlorinated dihydroxybenzaldehydes, such as solubility, melting point, and boiling point, are influenced by the polar nature of the hydroxyl and aldehyde groups, as well as the electron-withdrawing effect of the chlorine atom. These properties can be assessed through chromatographic techniques, revealing how structural modifications affect the compound's behavior in different phases (Korhonen & Knuutinen, 1984).

Chemical Properties Analysis

The chemical properties of 3-Chloro-4,5-dihydroxybenzaldehyde, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are closely tied to its functional groups. The presence of the aldehyde group makes it susceptible to nucleophilic attack, while the hydroxyl groups can participate in hydrogen bonding and the chlorine atom influences its electronic properties. Studies on similar compounds provide insights into how these groups interact in various chemical environments (Yenagi, Arlikatti, & Tonannavar, 2010).

Scientific Research Applications

Spectroscopic Studies

  • NMR Spectral Analysis : Chlorinated 3,4-dihydroxybenzaldehydes, closely related to 3-Chloro-4,5-dihydroxybenzaldehyde, have been analyzed using 1H, 13C, and 17O NMR spectroscopy. These studies contribute to understanding the chemical structure and behavior of such compounds in various environments (Kolehmainen et al., 1995).

Chromatography

  • Gas-Liquid Chromatographic Analyses : The separation of chlorinated 4-hydroxybenzaldehydes, including variants of 3-Chloro-4,5-dihydroxybenzaldehyde, on non-polar SE-30 capillary columns provides insights into the analytical methods for studying these compounds (Korhonen & Knuutinen, 1984).

Electrocatalysis

  • Electrodeposition and Electrocatalytic Activity : Research on dihydroxybenzaldehyde isomers, similar to 3-Chloro-4,5-dihydroxybenzaldehyde, indicates their potential in electrocatalytic applications, particularly for NADH oxidation. This could be significant for biosensor development (Pariente et al., 1996).

Antioxidant Activity

  • Evaluation of Antioxidant Properties : Studies have shown that compounds like 3-bromo-4,5-dihydroxybenzaldehyde, structurally related to 3-Chloro-4,5-dihydroxybenzaldehyde, exhibit significant antioxidant activity. This opens avenues for medical and food industry applications (Wang Zonghua, 2012).

Biomedical Applications

  • Hydrogel Fabrication : 3,4-Dihydroxybenzaldehyde, a variant of 3-Chloro-4,5-dihydroxybenzaldehyde, has been used to modify collagen for hydrogel preparation. These hydrogels show potential in biomedical applications due to their thermal stability and biocompatibility (Duan et al., 2018).

Synthesis and Chemical Reactions

  • Reaction Pathways and Synthesis : Understanding the reaction pathways, such as those involved in the formation of chloro-hydroxy-furanones, is critical for applications in chemical synthesis and environmental science (Långvik & Hormi, 1994).

Analytical Chemistry

  • Solubility and Activity Coefficients : Research into the solubility and activity coefficients of chlorinated hydroxybenzaldehydes contributes to a deeper understanding of their chemical properties, which is essential for various industrial and research applications (Larachi et al., 2000).

properties

IUPAC Name

3-chloro-4,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-5-1-4(3-9)2-6(10)7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNPYEYJHJEDLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80955640
Record name 3-Chloro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4,5-dihydroxybenzaldehyde

CAS RN

34098-18-5
Record name Benzaldehyde, 3-chloro-4,5-dihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034098185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4,5-dihydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80955640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-4,5-dihydroxybenzaldehyde
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Synthesis routes and methods I

Procedure details

37.2 g of commercial 5-chloro vanillin and 800 ml of dichloromethane were mixed together under nitrogen and cooled to 0° C. 300 ml of a molar solution of boron tribromide in dichloromethane are added and the mixture stood for one night at ambient temperature. It was concentrated, cooled again to 0° C. and acidified. The crystallized product was separated, washed with water, dried and crystallized from an isopropanol- water mixture (1-2 by volume) to obtain 26.6 g of the expected product melting at >260° C.
Quantity
37.2 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
[Compound]
Name
molar solution
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of 3-chloro-4-hydroxy-5-methoxy-benzaldehyde (10 g, 54 mmol) in dichloromethane (300 mL) was added BBr3 (26.7 g, 107 mmol) dropwise at −40° C. under N2. After addition, the mixture was stirred at this temperature for 5 h and then was poured into ice water. The precipitated solid was filtered and washed with petroleum ether. The filtrate was evaporated under reduced pressure to afford 3-chloro-4,5-dihydroxybenzaldehyde (9.8 g, 89%), which was directly used in the next step.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
26.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A solution of 19.1 g 3-chloro-4-hydroxy-5-methoxy benzaldehyde in dichloromethane (1600 ml) was cooled in ice water bath. Boron tribromide (53.8 g) in dichloromethane (80 ml) were added and the mixture was stirred for two hours at ambient temperature and then was concentrated. The residue was cooled again with ice water bath and precipitated with ice-cold aqueous hydrochloric acid (1N, 500 ml). Solid residue was received upon filtration, then washed with ice water (500 ml) and dried in the air to obtain 19.3 g crude product of 3-chloro-4,5-dihydroxy benzaldehyde, which was used for the following step.
Quantity
19.1 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
53.8 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Chloro-4,5-dihydroxybenzaldehyde
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Reactant of Route 5
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Reactant of Route 6
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3-Chloro-4,5-dihydroxybenzaldehyde

Citations

For This Compound
34
Citations
MC Kang, Y Ding, J Kim, EA Kim, IPS Fernando… - Chemico-biological …, 2018 - Elsevier
Obesity is a serious health issue in many industrialized countries. It is a medical condition with excessive levels of fat accumulated in adipocytes. The objective of the present study was …
Number of citations: 8 www.sciencedirect.com
AH Neilson, AS Allard, PÅ Hynning… - Applied and …, 1988 - Am Soc Microbiol
Metabolically stable enrichment cultures of anaerobic bacteria obtained by elective enrichment of sediment samples from the Baltic Sea and Gulf of Bothnia have been used to study the …
Number of citations: 47 journals.asm.org
AH Neilson, AS Allard, C Lindgren… - Applied and …, 1987 - Am Soc Microbiol
Metabolically stable consortia of anaerobic bacteria obtained by enrichment of sediment samples with 3,4,5-trimethoxybenzoate (TMBA), 3,4,5-trihydroxybenzoate (gallate [GA]), or 5-…
Number of citations: 66 journals.asm.org
M Wang, M Gao, KD Miller, QH Zheng - Synthetic Communications, 2011 - Taylor & Francis
A carbon-11-labeled sulfamate derivative was designed and synthesized as a new potential positron-emission-tomography dual aromatase–steroid sulfatase inhibitor radiotracer for …
Number of citations: 3 www.tandfonline.com
LA Golovleva, O Zaborina, R Pertsova, B Baskunov… - Biodegradation, 1991 - Springer
The strain Streptomyces rochei 303 (VKM Ac-1284D) is capable of utilizing 2-chloro-,2,4-,2,6-dichloro- and 2,4,6-trichlorophenols as the sole source of carbon. Its resting cells …
Number of citations: 85 link.springer.com
M Latus, H Seitz, J Eberspacher… - Applied and …, 1995 - Am Soc Microbiol
Hydroxyquinol 1,2-dioxygenase was purified from cells of the soil bacterium Azotobacter sp. strain GP1 grown with 2,4,6-trichlorophenol as the sole source of carbon. The presumable …
Number of citations: 71 journals.asm.org
N Kang, SY Heo, SH Cha, G Ahn, SJ Heo - Marine Drugs, 2022 - mdpi.com
Coronavirus disease 2019, caused by the outbreak of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), is an ongoing global pandemic that poses an unprecedented …
Number of citations: 5 www.mdpi.com
Z Zhang, S Hu, G Sun, W Wang - Water Research, 2023 - Elsevier
Halogenated aromatic disinfection byproducts (DBPs) in drinking water, such as halogenated phenols, have received widespread attention due to their high toxicity and ubiquitous …
Number of citations: 0 www.sciencedirect.com
K Prasain, TDT Nguyen, MJ Gorman… - Bioorganic & medicinal …, 2012 - Elsevier
Laccases are copper-containing oxidases that are involved in sclerotization of the cuticle of mosquitoes and other insects. Oxidation of exogenous compounds by insect laccases may …
Number of citations: 21 www.sciencedirect.com
JA Edgar - Handbook of Natural Toxins, 1991 - books.google.com
A disease of animals, now called lupinosis, was first investigated more than 100 years ago in central Europe following outbreaks among sheep. The disease posed a serious threat to a …
Number of citations: 14 books.google.com

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